molecular formula C8H3BrF4O2 B2372480 2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 2167227-15-6

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B2372480
CAS No.: 2167227-15-6
M. Wt: 287.008
InChI Key: LYXVIPXCTKSSMD-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing and Reducing Agents: For altering the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-3-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXVIPXCTKSSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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